N'-Heptylidene-N-methylformohydrazide
Description
N'-Heptylidene-N-methylformohydrazide is a hydrazide derivative characterized by a formyl group (–CHO) attached to a methyl-substituted hydrazine backbone, with a heptylidene moiety (–CH₂–(CH₂)₅–CH=) at the N' position. The heptylidene group introduces a seven-carbon aliphatic chain with a terminal double bond, which enhances lipophilicity compared to aromatic analogs . This compound belongs to the broader class of acylhydrazones, known for their versatile applications in medicinal chemistry and materials science.
Properties
CAS No. |
61748-12-7 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(heptylideneamino)-N-methylformamide |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-6-7-8-10-11(2)9-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
IHCJRPMANNTOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=NN(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Heptylidene-N-methylformohydrazide typically involves the condensation reaction between heptanal and N-methylformohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by evaporation of the solvent and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of N’-Heptylidene-N-methylformohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N’-Heptylidene-N-methylformohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry: N’-Heptylidene-N-methylformohydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a reagent for the detection and quantification of aldehydes and ketones. It forms stable hydrazone derivatives with these carbonyl compounds, which can be analyzed using spectroscopic techniques .
Medicine: Hydrazones are known for their antimicrobial, antiviral, and anticancer properties, making N’-Heptylidene-N-methylformohydrazide a valuable compound for drug discovery .
Industry: In the industrial sector, N’-Heptylidene-N-methylformohydrazide is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products .
Mechanism of Action
The mechanism of action of N’-Heptylidene-N-methylformohydrazide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the hydrazone linkage, which can undergo nucleophilic addition reactions with amino acid residues in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of hydrazide derivatives allows for systematic comparisons. Below, N'-Heptylidene-N-methylformohydrazide is analyzed against sulfonohydrazides, carbohydrazides, and other related compounds.
Structural and Functional Group Variations
- Sulfonohydrazides (): Compounds such as N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)methanesulfonohydrazide (I-15) feature a sulfonyl (–SO₂–) group instead of formyl. This substitution increases polarity and hydrogen-bonding capacity, leading to higher melting points (e.g., 266–267°C for I-15) compared to aliphatic hydrazides .
- Carbohydrazides ():
N-((2-Methoxynaphthalen-1-yl)methylene)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide (12) incorporates a conjugated aromatic system, enhancing UV absorption and π-π stacking interactions. The presence of methoxy groups improves solubility in polar solvents (e.g., DMSO) but reduces thermal stability (melting point: 250–252°C) . - Thiohydrazides ():
N'-Phenyl-2,4-dihydroxybenzene carbothiohydrazide (9) replaces the oxygen atom in the carbonyl group with sulfur, altering electronic properties (IR: ν C=S at 1047 cm⁻¹) and redox behavior .
Physicochemical Properties
- Lipophilicity: The heptylidene chain in the target compound likely increases logP compared to aromatic derivatives, favoring membrane permeability in biological systems .
- Thermal Stability: Sulfonohydrazides exhibit higher melting points due to strong intermolecular hydrogen bonding (–SO₂–···H–N–), whereas aliphatic hydrazides (e.g., N'-Heptylidene derivatives) may have lower thermal stability .
Spectroscopic Signatures
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